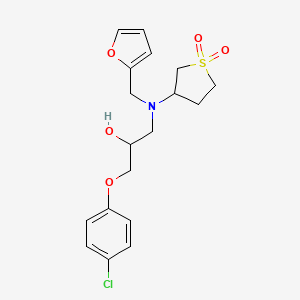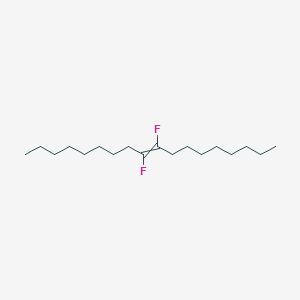
9,10-Difluorooctadec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Difluorooctadec-9-ene is a fluorinated organic compound with the molecular formula C18H34F2 This compound is characterized by the presence of two fluorine atoms attached to the 9th and 10th carbon atoms of an octadecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Difluorooctadec-9-ene typically involves the fluorination of octadec-9-ene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst . The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
9,10-Difluorooctadec-9-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated fluorinated hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Difluorooctadec-9-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the production of specialty materials, such as fluorinated polymers and surfactants
Mechanism of Action
The mechanism by which 9,10-Difluorooctadec-9-ene exerts its effects is primarily through its interaction with molecular targets in biological systems. The presence of fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Difluorooctadec-9-enoic acid
- 9,10-Difluorooctadecane
- 9,10-Difluorooctadecanol
Uniqueness
Compared to its analogs, 9,10-Difluorooctadec-9-ene is unique due to the presence of a double bond, which imparts distinct reactivity and chemical properties. This double bond allows for additional functionalization and modification, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
920265-13-0 |
|---|---|
Molecular Formula |
C18H34F2 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
9,10-difluorooctadec-9-ene |
InChI |
InChI=1S/C18H34F2/c1-3-5-7-9-11-13-15-17(19)18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
LHOMDBASDASSIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C(CCCCCCCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622288.png)

![2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622300.png)

![2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622305.png)
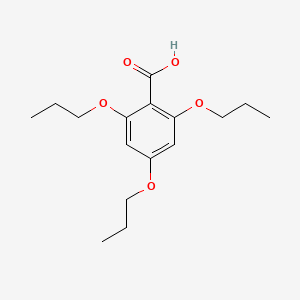

![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B12622326.png)
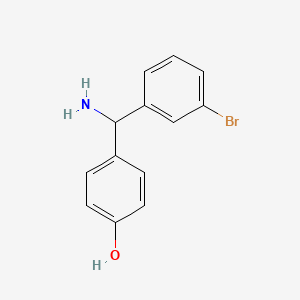
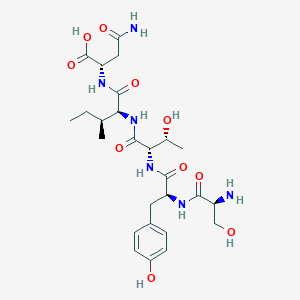
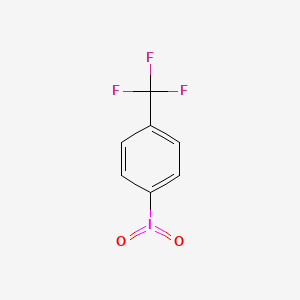
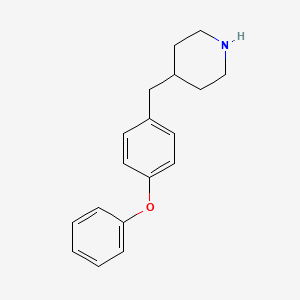
![1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine](/img/structure/B12622360.png)
